5-amino-N-(2,4-dimethoxyphenyl)-1-{[(2,4-dimethylphenyl)carbamoyl]methyl}-1H-1,2,3-triazole-4-carboxamide
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Description
5-amino-N-(2,4-dimethoxyphenyl)-1-{[(2,4-dimethylphenyl)carbamoyl]methyl}-1H-1,2,3-triazole-4-carboxamide is a useful research compound. Its molecular formula is C21H24N6O4 and its molecular weight is 424.461. The purity is usually 95%.
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Biological Activity
5-amino-N-(2,4-dimethoxyphenyl)-1-{[(2,4-dimethylphenyl)carbamoyl]methyl}-1H-1,2,3-triazole-4-carboxamide is a compound belonging to the triazole family, which has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, structure-activity relationships (SAR), and potential therapeutic applications.
- Molecular Formula : C21H24N6O4
- Molecular Weight : 424.461 g/mol
- CAS Number : 899214-66-5
- Purity : Typically ≥ 95%
The biological activity of triazole derivatives often involves interaction with various biological targets, including enzymes and receptors. The specific mechanism of action for this compound is hypothesized to involve:
- Inhibition of Enzymatic Activity : Similar triazole compounds have been shown to inhibit enzymes related to cancer proliferation and microbial growth.
- Modulation of Cellular Pathways : The compound may affect signaling pathways involved in apoptosis and cell cycle regulation.
Anticancer Activity
Numerous studies have highlighted the anticancer potential of triazole derivatives. For instance, compounds with similar structures have demonstrated significant cytotoxicity against various cancer cell lines:
Compound | Cell Line | IC50 (µg/mL) |
---|---|---|
Triazole A | A431 | 1.98 ± 1.22 |
Triazole B | HepG2 | <10 |
Triazole C | MCF7 | <5 |
The presence of electron-donating groups such as methoxy in the phenyl ring enhances the anticancer activity by improving binding affinity to target proteins involved in tumor growth regulation .
Antimicrobial Activity
Triazoles are known for their antifungal properties. The compound's structure suggests potential activity against fungal pathogens by inhibiting ergosterol biosynthesis, a critical component of fungal cell membranes. Research indicates that similar compounds exhibit broad-spectrum antifungal activity against strains like Candida albicans and Aspergillus species .
Structure-Activity Relationship (SAR)
The modification of substituents on the triazole ring significantly influences biological activity. Key findings include:
- Dimethoxy Substitution : Enhances lipophilicity and cellular uptake.
- Amino Group Presence : Critical for binding interactions with target enzymes.
- Carbamoyl Methyl Group : Influences the compound's stability and bioavailability.
Case Studies
- Study on Anticancer Activity :
- Antifungal Efficacy Evaluation :
Properties
IUPAC Name |
5-amino-N-(2,4-dimethoxyphenyl)-1-[2-(2,4-dimethylanilino)-2-oxoethyl]triazole-4-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N6O4/c1-12-5-7-15(13(2)9-12)23-18(28)11-27-20(22)19(25-26-27)21(29)24-16-8-6-14(30-3)10-17(16)31-4/h5-10H,11,22H2,1-4H3,(H,23,28)(H,24,29) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UGEMAABJPNMOED-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NC(=O)CN2C(=C(N=N2)C(=O)NC3=C(C=C(C=C3)OC)OC)N)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N6O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.